molecular formula C9H15NO6 B558561 Boc-D-Aspartic acid CAS No. 62396-48-9

Boc-D-Aspartic acid

Cat. No. B558561
CAS RN: 62396-48-9
M. Wt: 233.22 g/mol
InChI Key: KAJBMCZQVSQJDE-RXMQYKEDSA-N
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Description

Boc-D-Aspartic acid is an N-Boc-protected form of D-Aspartic acid . It is a solid substance with a molecular formula of C9H15NO6 and a molecular weight of 233.20 . It is used for research and development purposes .


Synthesis Analysis

Boc-D-Aspartic acid can be synthesized using various methods. For instance, it can be functionalized by coupling its carboxylate side chain to dipicolylamine . Another method involves the use of Boc-Asp(OcHx)-OH, a compound that is used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of Boc-D-Aspartic acid can be represented by the InChI code 1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1 . The canonical SMILES string representation is CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O .


Physical And Chemical Properties Analysis

Boc-D-Aspartic acid is a white powder . It has a boiling point of 377.4±32.0 °C and a melting point of 116-123 ºC . Its density is predicted to be 1.302±0.06 g/cm3 .

Scientific Research Applications

  • Reactivity in Metal Complexes : Boc-Asp-OBzl, a derivative of Boc-D-Aspartic acid, when complexed with metals like zinc and cadmium, showed significant activity in transesterification and amide cis-trans isomerization processes (Niklas, Zahl, & Alsfasser, 2007).

  • Chromatographic Analysis of Amino Acids : Boc-D-Aspartic acid, in conjunction with o-Phthalaldehyde and Boc-D-Cysteine, is used for the high-performance liquid chromatographic determination of chiral amino acids, showcasing its utility in analytical chemistry (Furusho et al., 2020).

  • Enzymatic Separation of Amino Acid Derivatives : The enzyme subtilisin DY can be used for the separation of N-protected derivatives of D,L-aspartic acid, including Boc-D,L-Aspartic acid, indicating its relevance in biochemical separations and synthesis (Milev, Vezenkov, & Yotova, 1994).

  • Peptide Synthesis and Conformational Studies : Boc-D-Aspartic acid is used in solution-phase peptide synthesis, contributing to the study of peptide conformations and the synthesis of foldamers displaying β-bend ribbon structures (Delatouche et al., 2010).

  • Synthesis of Peptidomimetics : Boc-protected aspartic acid is employed in the synthesis of β-allyl substituted aspartic acid, leading to the creation of aspartic acid–glycine bicyclic dipeptide mimetics, demonstrating its role in advanced organic synthesis and drug development (Ndungu et al., 2004).

  • Production and Synthesis of Aspartic Acid : Boc-D-Aspartic acid plays a role in the study and production of aspartic acid, a non-essential amino acid with multiple biological and industrial applications (Kumar, Mounika, & Mangala, 2017).

  • Thermal Synthesis of Polypeptides : The thermal reactions of N-t-Butyloxycarbonyl peptides, including Boc-D-Aspartic acid, have been investigated for their role in the synthesis of polypeptides, relevant in materials science and prebiotic chemistry (Munegumi & Yamada, 2017).

Safety And Hazards

Boc-D-Aspartic acid should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJBMCZQVSQJDE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427332
Record name Boc-D-Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Aspartic acid

CAS RN

62396-48-9
Record name Boc-D-Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
AC Chang, A Cowan, AE Takemori… - Journal of medicinal …, 1996 - ACS Publications
… Compound 3 was prepared from 5 14,15 (0.2259 g, 0.5559 mmol), N-t-Boc-d-aspartic acid β-benzyl ester (0.3598 g, 1.113 mmol), HOBT (0.1520 g, 1.125 mmol), and DCC (0.2363 g, …
Number of citations: 17 pubs.acs.org
Y Asano, A Nakazawa, Y Kato, K Kondo - Journal of Biological Chemistry, 1989 - Elsevier
… Boc-D-glutamic acid dimethyl ester, Boc-D-aspartic acid dimethyl ester, Boc-D-aspartic acid-@-benzyl ester-a-methyl ester, Boc-D-glutamic acid-y-benzyl ester-a-methyl ester, BOC-D…
Number of citations: 141 www.sciencedirect.com
SB Nikam, A Sk - Analytical Chemistry, 2020 - ACS Publications
… N-Boc-l-aspartic acid-1-tert butyl ester, N-Boc-d-aspartic acid-1-tert butyl ester, N-Boc-l-glutamic acid-1-tert butyl ester and N-Boc-d-glutamic acid-1-tert butyl ester (Boc = tert-…
Number of citations: 19 pubs.acs.org
M Petermichl, R Schobert - Chemistry–A European Journal, 2017 - Wiley Online Library
… N-methylamino ester 7 was synthesised in three steps and 61 % yield from commercially available Boc-d-aspartic acid 4-benzylester (14). It was esterified with MeI to give diester 15 …
Y Bergman, M Ciampini, S Jalal, HR Lagiakos… - Tetrahedron …, 2008 - Elsevier
… To a stirred solution of Boc-d-aspartic acid 4-benzyl ester 3 (5.00 g, 15.47 mmol) in DME (15 ml) were added N-methylmorpholine (1.70 mL, 15.47 mmol) and isobutyl chloroformate (…
Number of citations: 4 www.sciencedirect.com
I D'Acquarica, A Cerreto… - The Journal of …, 2011 - ACS Publications
… The pooled organic extract, after drying over Na 2 SO 4 , gave N-Boc-d-aspartic acid with a … d-valine benzyl ester (95%) and N-Boc-d-aspartic acid dibenzyl ester (86%) as colorless oils. …
Number of citations: 17 pubs.acs.org
C Rhofir, D Vocelle, C Sandorfy - Research on chemical intermediates, 1989 - Springer
… Nt-Boc-D-Aspartic acid a-benzyl ester (ASPB) and Nt-Boc-D-Glutamic acid a-benzyl ester (GLUB) came from the Sigma Chemical Company. …
Number of citations: 6 link.springer.com
RM Scarborough, MA Naughton, W Teng… - Journal of Biological …, 1993 - ASBMB
Members of the snake venon-derived, "disintegrin" peptide family containing the Arg-Gly-Asp (RGD) amino acid sequence are among the most potent inhibitors of the binding of …
Number of citations: 496 www.jbc.org
ZY Zhou, GQ Shi, R Fontaine, K Wei, T Feng… - Angewandte Chemie …, 2012 - academia.edu
Over the past 30 years, more than 260 apparently healthy villagers in Yunnan Province, southwest China, have suddenly died of an unknown cause.[1] Yunnan Sudden Unexplained …
Number of citations: 80 www.academia.edu
E Munekata, Y Masui, T Shiba, T Kaneko - Bulletin of the Chemical …, 1973 - journal.csj.jp
… Concentrated aqueous ammonia (5 ml) in tetrahydrofuran (50 ml) was added to a cooled solution of Boc-D-aspartic acid ß-benzyl ce-l-succinimidyl ester (21.0 g, 50 mmol) in tetra…
Number of citations: 6 www.journal.csj.jp

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